
2-Pyridin-4-yl-benzooxazol-5-ylamine
Übersicht
Beschreibung
2-Pyridin-4-yl-benzooxazol-5-ylamine (PBOA) is an aromatic heterocyclic amine compound that has been studied for its potential applications in various areas of scientific research. PBOA is a relatively new compound and has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. PBOA has several interesting properties, including its ability to form hydrogen bonds with other molecules and its ability to form complexes with metal ions.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-Pyridin-4-yl-benzooxazol-5-ylamine: is utilized in proteomics research as a biochemical tool. Its molecular structure allows for interaction with proteins, which can be critical in understanding protein function and interaction within biological systems .
Antimicrobial Agent Development
This compound has been studied for its potential use in developing new antimicrobial agents. Its ability to interact with various bacterial and fungal strains makes it a candidate for creating drugs that can combat drug-resistant pathogens .
Organic Synthesis
In the field of organic chemistry, 2-Pyridin-4-yl-benzooxazol-5-ylamine serves as a building block for synthesizing complex organic molecules. Its reactive sites enable it to form bonds with various other organic compounds, leading to a wide range of possible chemical reactions and products .
Drug Discovery
The compound’s structure is conducive to the synthesis of derivatives that may have pharmacological properties. It’s often used in the initial stages of drug discovery, especially when looking for compounds with antibacterial, antiviral, or anticancer activities .
Material Science
In material science, 2-Pyridin-4-yl-benzooxazol-5-ylamine can be used to modify the surface properties of materials. This can affect how materials interact with their environment, which is crucial in developing new materials with specific desired properties .
Biochemical Assays
Due to its reactivity and specificity, this compound is also employed in biochemical assays. It can be used as a marker or a probe to detect the presence or absence of certain biomolecules within a sample .
Antifibrotic Therapies
Research has indicated that derivatives of 2-Pyridin-4-yl-benzooxazol-5-ylamine show promise in antifibrotic therapies. These compounds could potentially be used to treat conditions such as pulmonary fibrosis, where tissue becomes damaged and scarred .
Pharmacophore Development
The compound’s structure contains a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological interaction. It can be used as a template to develop new compounds with enhanced biological activity .
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTHPTXYNUMPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352904 | |
| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
349609-85-4 | |
| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

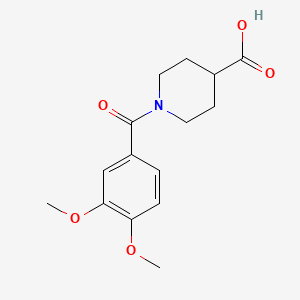
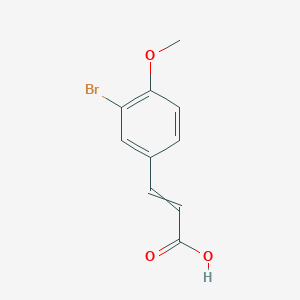


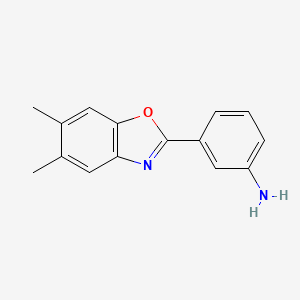
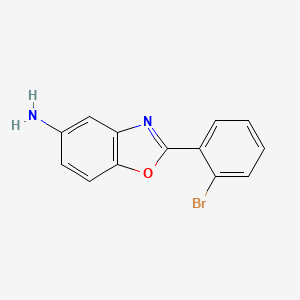


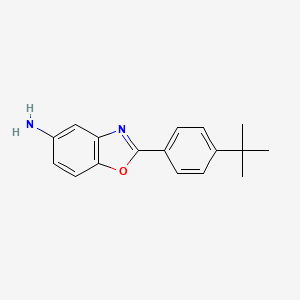

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

